Ceftolozane is a semi-synthetic, broad-spectrum antibiotic classified as a fifth-generation cephalosporin. It is primarily utilized in combination with tazobactam for the treatment of serious bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria. Approved by the U.S. Food and Drug Administration in 2014, ceftolozane is marketed under the brand name Zerbaxa and is indicated for complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia .
Ceftolozane belongs to the class of compounds known as cephalosporins, which are characterized by a beta-lactam structure. This compound is specifically designed to exhibit enhanced stability against certain beta-lactamases, enzymes produced by bacteria that confer resistance to many beta-lactam antibiotics .
The synthesis of ceftolozane involves several chemical steps that transform precursor compounds into the final antibiotic structure. The process typically includes:
Ceftolozane's synthesis may employ various organic reactions including amide coupling and cyclization reactions, often utilizing protecting groups to manage reactive sites during synthesis .
The chemical formula for ceftolozane is , with a molar mass of approximately 666.69 g/mol. The structure features a complex arrangement that includes:
This arrangement contributes to its enhanced activity against resistant Gram-negative bacteria .
The InChI key for ceftolozane is JHFNIHVVXRKLEF-DCZLAGFPSA-N, and it has a CAS number of 689293-68-3. The compound appears as a white to off-white hygroscopic powder, indicating its sensitivity to moisture .
Ceftolozane undergoes various chemical reactions that can affect its stability and efficacy:
The binding affinity of ceftolozane for PBPs is notably high for Pseudomonas aeruginosa and Escherichia coli, which are common pathogens associated with serious infections .
Ceftolozane exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to PBPs, essential enzymes involved in the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts the structural integrity of the cell wall, ultimately leading to cell lysis and death.
The mechanism also involves:
Ceftolozane has several notable physical properties:
The compound has three pKa values (9.3, 3.2, and 1.9), indicating its behavior under different pH environments. Its solubility profile suggests potential applications in both intravenous formulations and oral delivery systems .
Ceftolozane is primarily used in clinical settings for treating infections caused by multidrug-resistant Gram-negative bacteria. Its applications include:
The human and economic toll of AMR is staggering and continues to rise. A landmark 2024 systematic analysis published in The Lancet quantified the global burden of bacterial AMR from 1990 to 2021, with forecasts extending to 2050. This study, encompassing 204 countries and territories and analyzing 520 million individual records, revealed that in 2021 alone, bacterial AMR was directly responsible for 1.14 million deaths and played a contributory role in an estimated 4.71 million deaths globally [1] [4] [6]. Gram-negative pathogens, notably Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, were predominant contributors to this burden.
Trends indicate a concerning demographic shift. While significant progress in infection prevention and control, including vaccination programs and improved water, sanitation, and hygiene (WASH), has reduced AMR mortality in children under five by over 50% between 1990 and 2021, the burden among older adults (≥70 years) surged by more than 80% during the same period [1] [6] [9]. This increase is driven by aging populations and heightened susceptibility to infections. Projections are alarming, forecasting a 67.5% increase in annual deaths directly attributable to AMR by 2050 (1.91 million deaths) and an associated 8.22 million deaths where AMR plays a role [1] [6]. Pseudomonas aeruginosa, particularly strains exhibiting carbapenem resistance or the difficult-to-treat resistance (DTR) phenotype (resistance to all first-line β-lactams and fluoroquinolones), is classified by the World Health Organization (WHO) as a critical priority pathogen urgently requiring new antibiotics [7]. Its intrinsic and acquired resistance mechanisms make it a paradigm of therapeutic challenges in Gram-negative infections.
Table 1: Global Burden of Antimicrobial Resistance - Key Metrics (2021) and Projections (2050)
Metric | 2021 Estimate | 2050 Projection | Change (%) |
---|---|---|---|
Deaths directly attributable to AMR | 1.14 million | 1.91 million | +67.5% |
Deaths associated with AMR | 4.71 million | 8.22 million | +74.5% |
Cumulative direct AMR deaths (2025-2050) | N/A | 39 million | N/A |
Highest burden region (Direct deaths) | Sub-Saharan Africa, South Asia | South Asia, Latin America & Caribbean | Shift |
Key Pathogen Trend (e.g., MRSA) | Doubled since 1990 | Continued increase forecasted | +100%+ (1990-2021) |
β-Lactam antibiotics, targeting bacterial cell wall synthesis, have been cornerstones of anti-infective therapy for decades. However, the proliferation of β-lactamase enzymes, capable of hydrolyzing and inactivating these drugs, has severely compromised their efficacy. Traditional β-lactamase inhibitors (e.g., clavulanic acid, sulbactam, tazobactam) offered protection primarily against classic Class A extended-spectrum β-lactamases (ESBLs) and some Class C (AmpC) enzymes when combined with specific penicillins (amoxicillin, ampicillin, piperacillin). Crucial limitations of these early combinations included:
The urgent need to counter carbapenem-resistant Enterobacterales (CRE) and MDR/XDR/DTR P. aeruginosa spurred the development of novel β-lactamase inhibitors with broader and more potent activity. These include avibactam, vaborbactam, relebactam, and durlobactam. These newer inhibitors exhibit enhanced activity against Class A (including many KPCs), Class C (AmpC), and crucially, some Class D (e.g., OXA-48) enzymes [2] [10]. However, a critical gap remained: none of the first-generation novel inhibitors (avibactam, vaborbactam, relebactam) effectively inhibited metallo-β-lactamases (MBLs), leaving infections caused by MBL-producing pathogens extremely difficult to treat. Combinations like ceftazidime-avibactam and meropenem-vaborbactam thus expanded the therapeutic arsenal against KPC-producers but remained inactive against MBLs [10]. This limitation drove the concurrent development of next-generation combinations specifically targeting MBLs (e.g., cefepime-taniborbactam, aztreonam-avibactam) [2] [10].
Ceftolozane-tazobactam emerged as a specifically engineered solution primarily targeting the formidable challenge of MDR/XDR Pseudomonas aeruginosa, while also offering utility against many ESBL-producing Enterobacterales. Its development addressed specific shortcomings of earlier β-lactams and combinations:
The Rationale for Combination: The pairing leverages ceftolozane's inherent stability against key P. aeruginosa resistance mechanisms (AmpC, efflux) and potent PBP binding, supplemented by tazobactam's inhibition of many ESBLs and AmpC enzymes (especially in Enterobacterales and some P. aeruginosa strains). This combination was thus positioned as a vital tool against non-MBL-producing carbapenem-resistant P. aeruginosa and ESBL-producing Enterobacterales, filling a specific niche unmet by earlier carbapenems or other novel BLBLIs [3] [5] [10].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3